ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
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Overview
Description
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrobenzoyl group, a phenyl group, and an ethyl ester group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 3-nitrobenzoyl chloride and the pyrazole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the carboxylic acid derivative.
Condensation: Formation of new carbon-carbon bonded products.
Scientific Research Applications
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 5-(3-NITROBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-methyl-3-nitrobenzoyl)amino)benzoate
- Ethyl 2-((4-nitrobenzoyl)amino)benzoate
- Ethyl 4-((3-nitrobenzoyl)amino)benzoate
Uniqueness
Ethyl 5-({3-nitrobenzoyl}amino)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. The combination of the nitrobenzoyl group and the pyrazole ring makes it distinct from other similar compounds, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.
Properties
Molecular Formula |
C19H16N4O5 |
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Molecular Weight |
380.4g/mol |
IUPAC Name |
ethyl 5-[(3-nitrobenzoyl)amino]-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H16N4O5/c1-2-28-19(25)16-12-20-22(14-8-4-3-5-9-14)17(16)21-18(24)13-7-6-10-15(11-13)23(26)27/h3-12H,2H2,1H3,(H,21,24) |
InChI Key |
IIHBUHHNQHOVDH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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